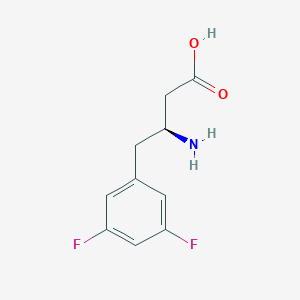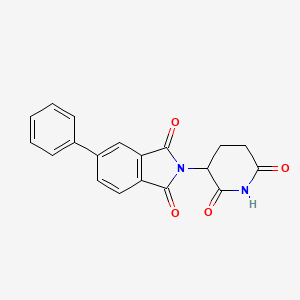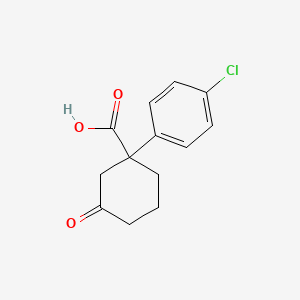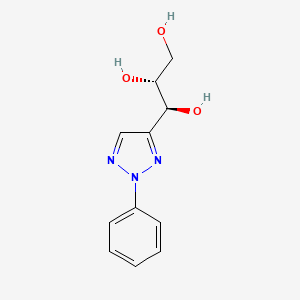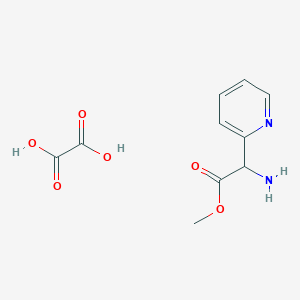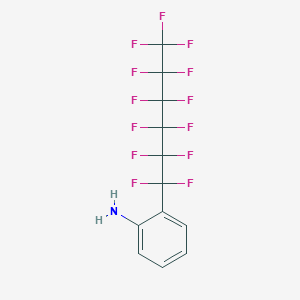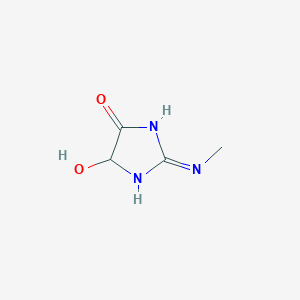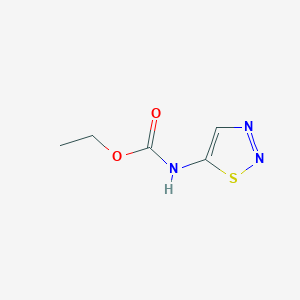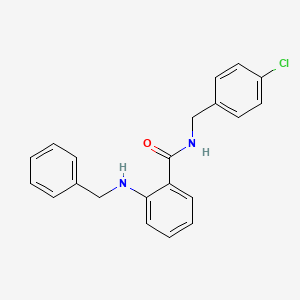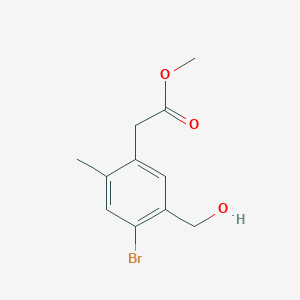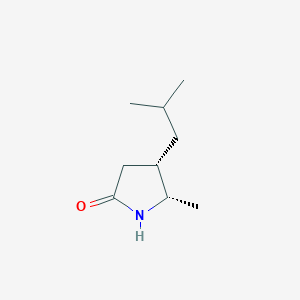
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- is a chiral compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to interact with biological systems in specific ways, making it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino acids: Using amino acids as starting materials, cyclization can be achieved through dehydration reactions.
Reductive amination: This method involves the reduction of imines or oximes to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the production of polymers and other materials.
作用機序
The mechanism of action of 2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar structural features.
N-Methyl-2-pyrrolidone: A widely used solvent with similar properties.
4-Hydroxy-2-pyrrolidinone: Another analog with hydroxyl functional group.
Uniqueness
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- is unique due to its chiral centers and specific substituents, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(4S,5S)-5-methyl-4-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)4-8-5-9(11)10-7(8)3/h6-8H,4-5H2,1-3H3,(H,10,11)/t7-,8-/m0/s1 |
InChIキー |
CQHOYQCZNAGNFO-YUMQZZPRSA-N |
異性体SMILES |
C[C@H]1[C@H](CC(=O)N1)CC(C)C |
正規SMILES |
CC1C(CC(=O)N1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


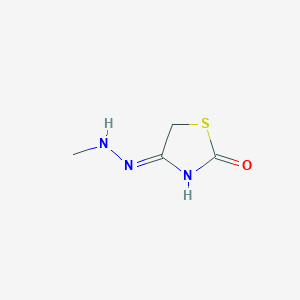
![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)


